molecular formula C9H7N3 B3045421 5-Phenyl-1,2,3-triazine CAS No. 106636-96-8

5-Phenyl-1,2,3-triazine

Cat. No.: B3045421
CAS No.: 106636-96-8
M. Wt: 157.17 g/mol
InChI Key: KJZQIXWSZPPOHO-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,3-triazine is a derivative of triazine, characterized by the presence of a phenyl group attached to the triazine ring. This compound exhibits unique electronic and nonlinear optical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Phenyl-1,2,3-triazine can be synthesized from 4-bromopyrazole through a series of chemical reactions. One common method involves the Diels-Alder reaction with ketene acetal . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1,2,3-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Diels-Alder Reactions: Typically involve dienophiles and catalysts under controlled temperature conditions.

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.

Major Products:

    Pyrimidines and Pyridines: Formed through Diels-Alder reactions.

    Substituted Triazines: Resulting from substitution reactions.

Comparison with Similar Compounds

  • 5-Methoxy-1,2,3-triazine
  • Methyl 1,2,3-triazine-4-carboxylate
  • Diethyl 1,2,3-triazine-4,6-dicarboxylate

Comparison: 5-Phenyl-1,2,3-triazine is unique due to its phenyl group, which imparts distinct electronic and optical properties compared to other triazine derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

5-phenyltriazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-6-10-12-11-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZQIXWSZPPOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566213
Record name 5-Phenyl-1,2,3-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106636-96-8
Record name 5-Phenyl-1,2,3-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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